![molecular formula C18H14O2 B14212719 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol CAS No. 823804-70-2](/img/structure/B14212719.png)
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features a benzene ring substituted with two hydroxyl groups and a naphthyl group connected via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki cross-coupling reaction, where a halogenated benzene derivative reacts with a naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring or the naphthyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinones and benzoquinones.
Reduction: Formation of 5-[2-(Naphthalen-2-yl)ethyl]benzene-1,3-diol.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antiproliferative and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol involves its interaction with biological membranes and proteins. The compound can undergo keto-enol tautomerism, which may influence its binding affinity to molecular targets . The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is unique due to its naphthyl group, which imparts distinct electronic and steric properties compared to other dihydroxybenzenes. This structural feature enhances its potential interactions with biological targets and its utility in various applications.
属性
CAS 编号 |
823804-70-2 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
5-(2-naphthalen-2-ylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-14(11-18(20)12-17)6-5-13-7-8-15-3-1-2-4-16(15)9-13/h1-12,19-20H |
InChI 键 |
FDFWGPCFEKWUII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC(=CC(=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
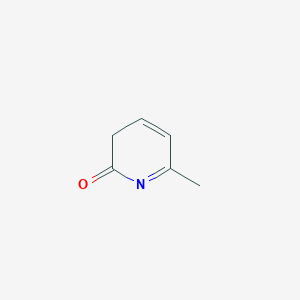
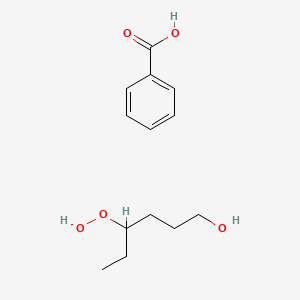
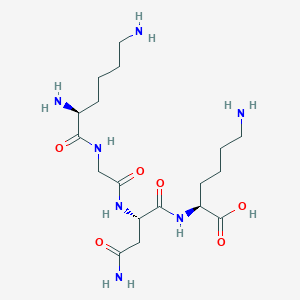
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
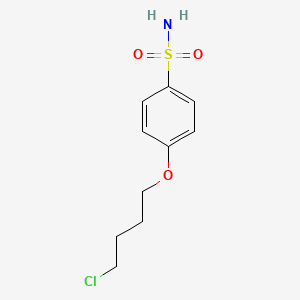
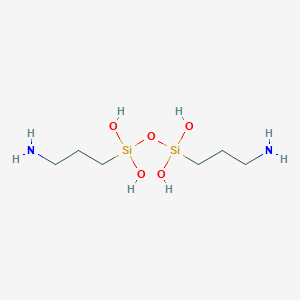
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
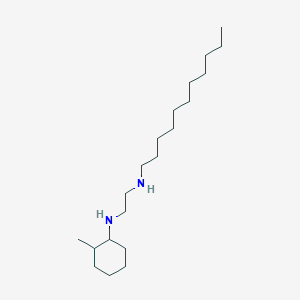
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
